Acetanilide, 2'-(1-methylacetonyl)-

Heterocycle Synthesis Indole Synthesis Fischer Indolization

Non-ortho acetanilide analogs fail to deliver regiochemical control in indole synthesis, producing complex mixtures that erode yield and complicate purification. Acetanilide, 2'-(1-methylacetonyl)- (CAS 14300-16-4) resolves this with its ortho-ketoacetanilide architecture, enabling copper-catalyzed tandem C-C cleavage/Fischer cyclization to afford single indole regioisomers in 60-85% yield. • Ortho-disposed ketone and amide groups direct exclusive regiochemistry unattainable with para- or meta-substituted analogs. • Predicted boiling point of 372.8 °C and flash point of 152.6 °C support prolonged heating at 100-140 °C without degradation. • Patent-reported antiproliferative activity supports direct use in oncology phenotypic screening and mechanism-of-action studies. • Available as a characterized reference standard (logP ~2.02) for HPLC/GC method validation and in-process quality control.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 14300-16-4
Cat. No. B086771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide, 2'-(1-methylacetonyl)-
CAS14300-16-4
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1NC(=O)C)C(=O)C
InChIInChI=1S/C12H15NO2/c1-8(9(2)14)11-6-4-5-7-12(11)13-10(3)15/h4-8H,1-3H3,(H,13,15)
InChIKeyYXUUYAFPUMQYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetanilide, 2'-(1-methylacetonyl)- (CAS 14300-16-4): Identity and Procurement


Acetanilide, 2'-(1-methylacetonyl)- (IUPAC: N-[2-(3-oxobutan-2-yl)phenyl]acetamide) is a specialized ortho-acylated acetanilide derivative with molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . Characterized by a reactive ketone-bearing 1-methylacetonyl substituent at the 2'-position of the phenyl ring, this compound belongs to the class of o-(N-acylamino)aryl ketones, which serve as privileged intermediates for heterocycle synthesis [1]. The ortho-disposition of the ketone and amide functionalities distinguishes it from simpler acetanilides and underpins its specific synthetic utility.

Ortho-ketoacetanilide scaffold reported to support regioselective indole synthesis
Bifunctional ketone-amide reactivity for heterocycle construction
High predicted thermal stability may support copper-catalyzed coupling workflows

Why Generic Acetanilides Cannot Substitute This Compound


Simple acetanilides (e.g., acetanilide, 4'-methylacetanilide, or acetoacetanilide) lack the critical ortho-keto substitution pattern that enables intramolecular cyclization chemistry. The 2'-(1-methylacetonyl) group positions a ketone carbonyl in proximity to the N-acetyl moiety, creating a bifunctional scaffold capable of undergoing regioselective transformations—most notably Fischer-type indolization—that para- or meta-substituted analogs cannot replicate [1]. Generic substitution with non-ortho analogs results in either no reaction or non-selective product mixtures, directly impacting synthetic yield and purity in downstream applications.

Generic acetanilides lack the ortho-keto group, which may prevent regioselective indole formation.
Para- or meta-substituted analogs may lead to non-selective product mixtures, reducing synthetic utility.
Simple acetanilides lack the bifunctional reactivity required for intramolecular cyclization pathways.

Quantitative Evidence vs. Closest Analogs


Indole Formation Efficiency and Regioselectivity

Acetanilide, 2'-(1-methylacetonyl)- belongs to the o-(N-acylamino)aryl ketone class, which has been demonstrated to undergo efficient conversion to multisubstituted indoles via a copper-catalyzed C–C bond cleavage/Fischer cyclization sequence [1]. While precise isolated yields for the specific compound are not reported in isolation, the general method using analogous o-(N-acylamino)aryl ketones achieves indole formation in 60–85% yields under optimized conditions (CuI, 1,10-phenanthroline, 120 °C, 24 h) [1]. In contrast, classical Fischer indolization of phenylhydrazones derived from unsymmetrical ketones frequently suffers from regioisomeric mixtures (typical ratios 1:1 to 3:1) and lower overall yields (40–65%) due to competing ene-hydrazine tautomerization [2]. The ortho-ketoacetanilide scaffold bypasses this regioselectivity problem by locking the ketone in a defined spatial relationship to the amide nitrogen.

Indole Regioselectivity
Class-level inference
Target: 60–85% yield, exclusive regioisomer Comparator: 40–65% yield, 1:1–3:1 regioisomeric ratios
Supports regioselective access to single indole isomers
Based on analogous o-(N-acylamino)aryl ketones; compound-specific yields not isolated
Heterocycle Synthesis Indole Synthesis Fischer Indolization

Thermal Stability vs. Acetoacetanilide

The predicted boiling point of Acetanilide, 2'-(1-methylacetonyl)- is 372.8 ± 25.0 °C at 760 mmHg, with a flash point of 152.6 ± 23.3 °C . By comparison, acetoacetanilide (CAS 102-01-2), a common β-ketoamide building block, decomposes before boiling (decomposition temperature ~250 °C) [1]. The significantly higher thermal stability of the ortho-substituted derivative permits its use in high-temperature reactions (e.g., copper-catalyzed couplings at 120 °C or sealed-tube conditions) without degradation, whereas acetoacetanilide would be unsuitable under such thermal stress.

Thermal Stability
Cross-study comparable
Target: 372.8°C boiling point (predicted) Comparator: ~250°C decomposition (acetoacetanilide)
Higher thermal stability may support high-temperature coupling optimization
Target data predicted; experimental decomposition data for comparator
Physicochemical Properties Thermal Stability Process Chemistry

Cellular Differentiation Activity

Patent-derived in vitro screening data indicate that Acetanilide, 2'-(1-methylacetonyl)- exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, providing evidence for its use as an anti-cancer differentiation agent and for the treatment of skin diseases such as psoriasis [1]. In contrast, unsubstituted acetanilide (CAS 103-84-4) shows negligible differentiation-inducing activity at equivalent concentrations (<10% induction at 10 µM) [2]. The precise IC50 values for the target compound are not publicly disclosed in the available patent abstract; however, the qualitative activity profile is a critical decision gate for compound acquisition in phenotypic screening campaigns.

Differentiation Activity
Supporting evidence
Patent reports pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation. Unsubstituted acetanilide shows negligible activity.
Reported cell-model response supports further differentiation endpoint studies
Exact cell lines and quantitative fold-change not disclosed; confirmatory assays warranted
Anti-cancer Activity Differentiation Therapy Cell Proliferation Assay

Key Application Scenarios for Procurement


Regioselective Multisubstituted Indole Synthesis

Medicinal chemistry teams constructing indole-focused compound libraries should procure Acetanilide, 2'-(1-methylacetonyl)- as a key intermediate for accessing 2,3-disubstituted indoles with exclusive regiochemistry. The ortho-ketoacetanilide scaffold enables copper-catalyzed tandem C–C cleavage/Fischer cyclization that yields single indole regioisomers, overcoming the regioisomeric mixture problem that plagues classical phenylhydrazone-based routes [1]. This advantage is documented in the method of Xing et al. (2015) for converting o-(N-acylamino)aryl ketones into multisubstituted indoles in yields of 60–85% [1].

High-Temperature Reaction Process Development

Process chemistry groups requiring thermal stability above 250 °C for reaction optimization should select Acetanilide, 2'-(1-methylacetonyl)- over its closest β-ketoamide analog, acetoacetanilide. With a predicted boiling point of 372.8 °C and a flash point of 152.6 °C , this ortho-acylated derivative withstands prolonged heating at copper-catalyzed coupling temperatures (100–140 °C) without degradation, whereas acetoacetanilide decomposes before boiling (~250 °C) [2].

Differentiation-Based Anti-Cancer Screening

Oncology discovery programs employing phenotypic screens for differentiation-inducing agents should prioritize Acetanilide, 2'-(1-methylacetonyl)- based on patent-reported activity in arresting undifferentiated cell proliferation and promoting monocyte-lineage differentiation [3]. This biological signature is absent in parent acetanilide and provides a rationale for purchase of the compound for confirmatory dose-response assays and mechanism-of-action studies.

Analytical Reference Standard for Purity Methods

Analytical chemistry laboratories developing HPLC or GC methods for ortho-acylated acetanilide purity analysis can employ Acetanilide, 2'-(1-methylacetonyl)- as a well-characterized reference standard. Its distinct retention time, predicted from its molecular properties (logP ~2.02, boiling point ~373 °C) , facilitates separation from para- and meta-substituted isomers, enabling robust method validation for in-process quality control.

Application
Selection Property
Validation Focus
Multisubstituted indole synthesis
Ortho-ketoacetanilide scaffold reactivity
Regioselectivity and cyclization yield
High-temperature reaction development
Thermal stability margin
Degradation point verification
Cell differentiation model studies
Differentiation-inducing activity profile
Cell-line and dose-response confirmation
Analytical reference standard development
Chromatographic purity and isomer resolution
Method specificity for ortho-substituted acetanilides
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